molecular formula C9H21NO2 B8654962 N-(2,2-Diethoxyethyl)propan-1-amine CAS No. 81962-40-5

N-(2,2-Diethoxyethyl)propan-1-amine

Cat. No.: B8654962
CAS No.: 81962-40-5
M. Wt: 175.27 g/mol
InChI Key: WPKBVFTTZKQREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Diethoxyethyl)propan-1-amine (C₉H₂₁NO₂, MW 191.27) is a primary amine featuring a diethoxyethyl substituent. This compound is frequently utilized as a synthetic intermediate due to its hydrophilic ethoxy groups, which enhance solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) . Its synthesis typically involves reductive amination or condensation reactions, as evidenced by protocols using NaBH₄ reduction or organocatalytic methods .

Properties

CAS No.

81962-40-5

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)propan-1-amine

InChI

InChI=1S/C9H21NO2/c1-4-7-10-8-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3

InChI Key

WPKBVFTTZKQREB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Primary vs. Tertiary Amines
  • N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (C₂₀H₂₇N, MW 281.44): A secondary amine with bulky cyclohexyl and naphthyl groups. The steric hindrance reduces nucleophilicity compared to the primary amine in the target compound, making it less reactive in SN2 reactions but more stable in acidic conditions. Synthesized via reductive amination with 58% yield and high enantiomeric purity (99% ee) .
  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (C₁₅H₁₉NO, MW 229.32): A tertiary amine with aromatic substituents. The dimethyl groups decrease basicity (pKa ~9–10 vs. ~10–11 for primary amines), while the naphthyl and thienyl groups introduce π-π stacking interactions, influencing crystallization behavior .
Ether-Containing Analogues
  • N-(2-Methoxyethyl)-N-propylamine (C₆H₁₅NO, MW 117.19): Replacing diethoxy with a single methoxy group reduces hydrophilicity (logP ~0.8 vs. ~0.3 for the target compound). This derivative is used in small-molecule drug synthesis due to its compact structure .
  • 3-(2-Ethylhexoxy)propan-1-amine, N-acetate (C₁₃H₂₇NO₂, MW 229.36): The long-chain ethylhexoxy group increases lipophilicity (logP ~3.5), making it suitable for lipid-based formulations .

Physicochemical Data Comparison

Property N-(2,2-Diethoxyethyl)propan-1-amine N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine N,N-Dimethyl-3-(1-naphthyloxy)propan-1-amine
Molecular Weight 191.27 281.44 229.32
logP (Predicted) 0.3 4.2 2.8
Boiling Point (°C) ~220 (est.) >300 ~260
Synthetic Yield 12–66% 58% 73%
Key Application Synthetic intermediate Chiral resolution Duloxetine precursor

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